molecular formula C9H6BrNS B13985336 4-Bromo-5-phenylisothiazole

4-Bromo-5-phenylisothiazole

Cat. No.: B13985336
M. Wt: 240.12 g/mol
InChI Key: NEVAMZXLBJXXHB-UHFFFAOYSA-N
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Description

4-Bromo-5-phenylisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylisothiazole typically involves the bromination of 5-phenylisothiazole. One common method is the Hunsdiecker reaction, where 3-halo-5-phenylisothiazole-4-carbonitriles are converted into the corresponding 4-bromo derivatives . Another approach involves the use of a Hoffmann and Sandmeyer strategy to prepare 4-iodo analogues, which can then be converted to 4-bromo derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, involving careful control of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-phenylisothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki Coupling: Typically involves the use of phenylboronic acid and a palladium catalyst.

    Stille Coupling: Uses tributylphenyltin as a reagent.

    Negishi Coupling: Involves the use of organozinc reagents.

Major Products:

Mechanism of Action

The mechanism of action of 4-Bromo-5-phenylisothiazole and its derivatives involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

4-bromo-5-phenyl-1,2-thiazole

InChI

InChI=1S/C9H6BrNS/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H

InChI Key

NEVAMZXLBJXXHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NS2)Br

Origin of Product

United States

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